

3,4-O-dimethylcedrusin CAS number and molecular weight

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Compound of Interest

Compound Name: 3,4-O-dimethylcedrusin

Cat. No.: B15595823

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An In-depth Technical Guide to 3,4-O-dimethylcedrusin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-dimethylcedrusin is a dihydrobenzofuran lignan found in the medicinal latex "Dragon's Blood" from Croton species. This document provides a comprehensive overview of its chemical properties, and known biological activities, and outlines relevant experimental protocols. Notably, **3,4-O-dimethylcedrusin** has been identified as an inhibitor of endothelial cell proliferation, suggesting potential anti-angiogenic and cytoprotective applications. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Chemical and Physical Properties

3,4-O-dimethylcedrusin is a lignan characterized by a dihydrobenzofuran core structure. Its key identifiers and physicochemical properties are summarized in the table below. It is important to note that two CAS numbers are frequently associated with this compound in literature and commercial listings.

Property	Value	Source(s)
IUPAC Name	3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol	[1]
Molecular Formula	C ₂₁ H ₂₆ O ₆	[1]
Molecular Weight	374.4 g/mol	[1]
CAS Number	127179-41-3, 166021-14-3	[1]
Appearance	Powder	
Purity	≥ 98% (Commercially available)	
Type of Compound	Lignan	

Biological Activity and Potential Therapeutic Applications

The primary biological activity reported for **3,4-O-dimethylcedrusin** is the inhibition of endothelial cell proliferation. This was determined through studies on human umbilical vein endothelial cells (HUVECs). In these studies, **3,4-O-dimethylcedrusin** was found to inhibit the incorporation of tritiated thymidine, a marker of cell proliferation.[1] Interestingly, the compound also demonstrated a protective effect against cell degradation in a starvation medium, suggesting a cytoprotective role.[1]

The broader class of dihydrobenzofuran lignans, to which **3,4-O-dimethylcedrusin** belongs, is known for a wide range of biological activities, including:

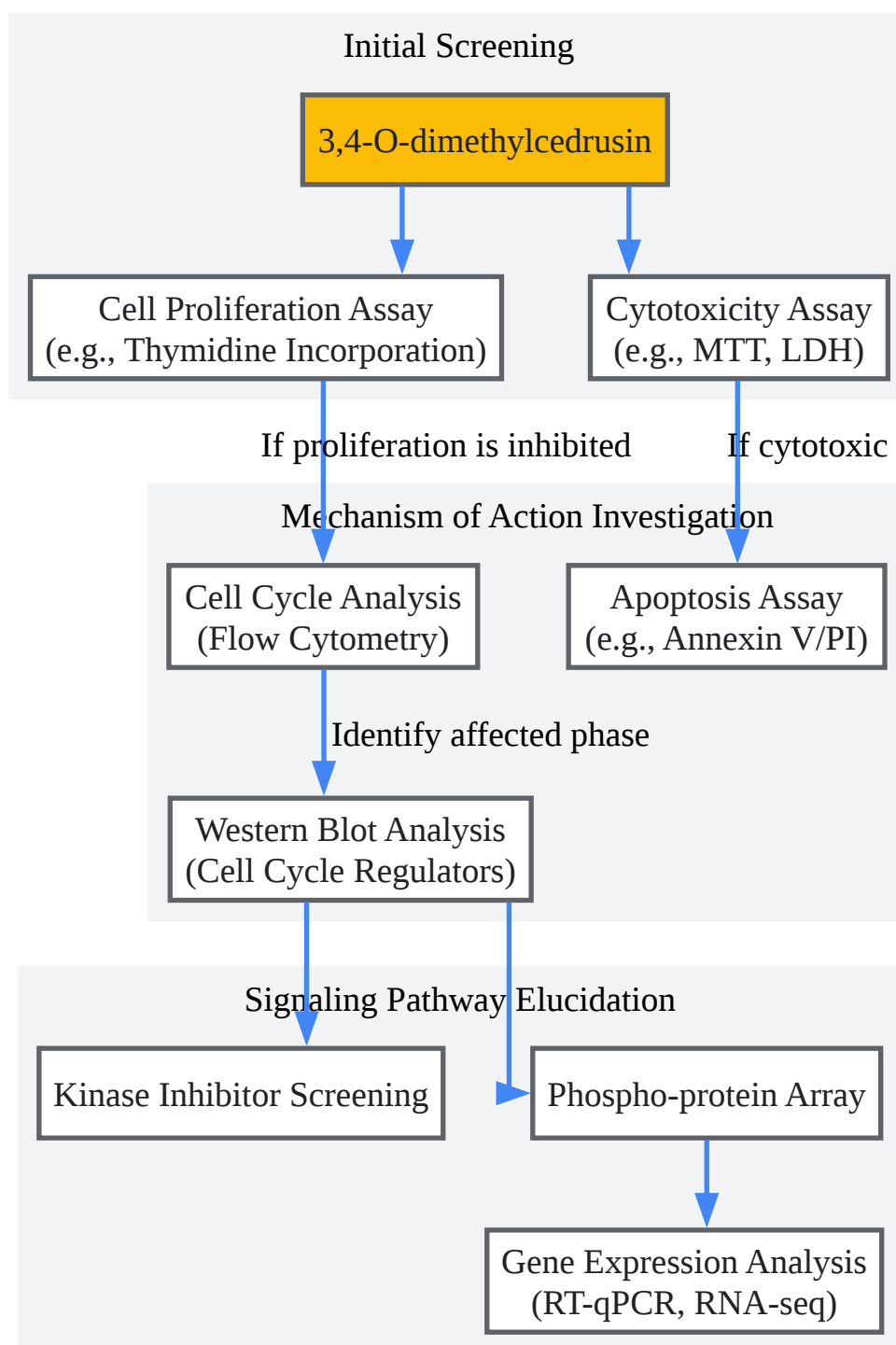
- Anti-inflammatory effects
- Antioxidant properties
- Neuroprotective potential

- Antimicrobial activity
- Cytotoxic effects against various cancer cell lines
- Anti-angiogenic properties

Given the observed inhibition of endothelial cell proliferation, **3,4-O-dimethylcedrusin** presents a promising candidate for further investigation in the context of cancer therapeutics, where inhibiting angiogenesis is a key strategy. Its cytoprotective properties may also warrant exploration in ischemia-reperfusion injury or other conditions involving cellular stress.

Signaling Pathways: A Logical Framework

While specific signaling pathways for **3,4-O-dimethylcedrusin** have not been experimentally elucidated, based on its observed biological activity of inhibiting cell proliferation, a logical workflow for investigating its mechanism of action can be proposed. This workflow would focus on key pathways regulating the cell cycle.



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Caption: A logical workflow for investigating the mechanism of action of **3,4-O-dimethylcedrusin**.

Experimental Protocols

Synthesis of 3,4-O-dimethylcedrusin

The synthesis of **3,4-O-dimethylcedrusin** can be achieved through a biomimetic reaction sequence. A general protocol based on the synthesis of related lignans is outlined below.

Materials:

- Precursor phenolic compounds (e.g., coniferyl alcohol derivatives)
- Oxidizing agent (e.g., silver oxide, ferric chloride)
- Appropriate solvents (e.g., dichloromethane, methanol)
- Reagents for methylation (e.g., dimethyl sulfate, methyl iodide)
- Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

- **Oxidative Coupling:** Dissolve the precursor phenolic compound in an appropriate solvent. Add the oxidizing agent portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).
- **Work-up and Purification:** Quench the reaction and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
- **Methylation:** Dissolve the purified product in a suitable solvent and add a base (e.g., potassium carbonate). Add the methylating agent and stir at room temperature or with gentle heating.
- **Final Purification:** After the reaction is complete, perform a standard aqueous work-up and extract the product. Purify the final compound, **3,4-O-dimethylcedrusin**, by column chromatography or recrystallization.

Cell Proliferation Assay (Tritiated Thymidine Incorporation)

This protocol is based on the method used to determine the anti-proliferative activity of **3,4-O-dimethylcedrusin** on HUVECs.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Complete cell culture medium (e.g., EGM-2)
- 96-well cell culture plates
- **3,4-O-dimethylcedrusin** stock solution (in DMSO)
- [³H]-Thymidine
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Trichloroacetic acid (TCA)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **3,4-O-dimethylcedrusin** (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24-72 hours).
- Thymidine Labeling: Add [³H]-thymidine to each well and incubate for a further 4-24 hours.

- Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.
- Precipitation and Washing: Precipitate the cellular DNA by adding cold TCA. Wash the precipitate with TCA to remove unincorporated [³H]-thymidine.
- Scintillation Counting: Solubilize the precipitate and add a scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-thymidine is proportional to the rate of cell proliferation.

Conclusion

3,4-O-dimethylcedrusin is a promising natural product with demonstrated anti-proliferative and cytoprotective effects. Its activity against endothelial cells suggests a potential for development as an anti-angiogenic agent. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its mechanism of action. The experimental frameworks provided in this guide offer a starting point for such investigations. A deeper understanding of its pharmacological profile will be crucial for harnessing its full therapeutic potential.

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References

- 1. researchgate.net [researchgate.net]
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